
beta-Chlorocinnamaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Chlorocinnamaldehyde is an organic compound with the molecular formula C9H7ClO It is characterized by the presence of a chloro group and a phenyl group attached to a propenal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
beta-Chlorocinnamaldehyde can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with chlorine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the chlorine adding across the double bond of cinnamaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
beta-Chlorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 3-phenyl-2-propenoic acid.
Reduction: Formation of 3-phenyl-2-propenol or 3-phenylpropane.
Substitution: Formation of 3-methoxy-3-phenyl-2-propenal or 3-cyano-3-phenyl-2-propenal.
Applications De Recherche Scientifique
beta-Chlorocinnamaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of beta-Chlorocinnamaldehyde involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: Similar structure but lacks the chloro group.
3-Phenyl-2-propenal: Similar structure but lacks the chloro group.
3-Chloro-2-propenal: Similar structure but lacks the phenyl group.
Uniqueness
beta-Chlorocinnamaldehyde is unique due to the presence of both a chloro group and a phenyl group, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H7ClO |
|---|---|
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
3-chloro-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H7ClO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
MJLAQCMQXBYZQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]-](/img/structure/B8754077.png)
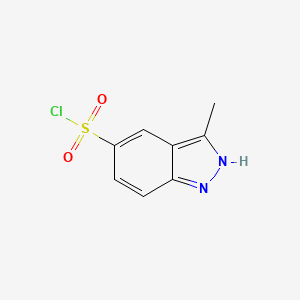

![2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol](/img/structure/B8754089.png)

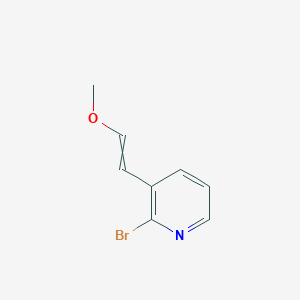

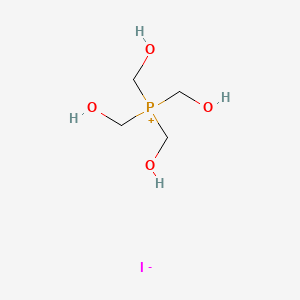
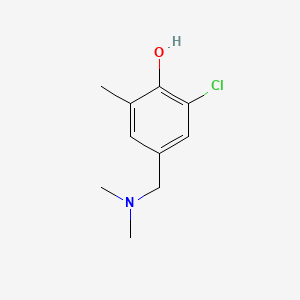
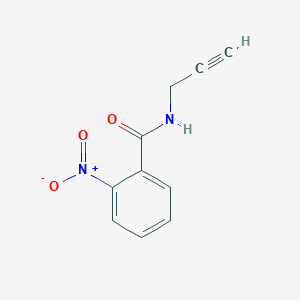

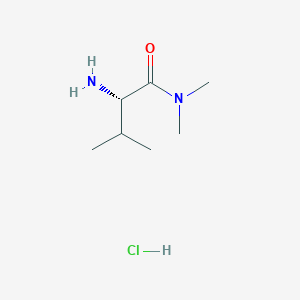
![Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)-](/img/structure/B8754181.png)
